molecular formula C16H14O5 B12670031 9H-Xanthen-9-one, 2,3,4-trimethoxy- CAS No. 6563-46-8

9H-Xanthen-9-one, 2,3,4-trimethoxy-

Cat. No.: B12670031
CAS No.: 6563-46-8
M. Wt: 286.28 g/mol
InChI Key: OHMRDPMUVLOBRY-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 2,3,4-trimethoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,3,4-trimethoxy- typically involves the cyclization of diaryl ethers. One common method includes the use of carboxylic acids and aldehydes under specific conditions to form the xanthone core. For instance, the cyclization of diaryl ethers can yield 1,2,3-trimethoxy-9H-xanthen-9-one in high yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using catalysts and controlled environments to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 9H-Xanthen-9-one, 2,3,4-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the xanthone scaffold.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in modifying the methoxy groups to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Jones reagent in acetone at 0°C.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution using appropriate nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at the methoxy positions.

Scientific Research Applications

9H-Xanthen-9-one, 2,3,4-trimethoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 2,3,4-trimethoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, the compound can activate antioxidant responses, reducing oxidative damage and inflammation.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 9H-Xanthen-9-one, 2,3,4-trimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The trimethoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3,4-trimethoxyxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-18-12-8-10-13(17)9-6-4-5-7-11(9)21-14(10)16(20-3)15(12)19-2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMRDPMUVLOBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215876
Record name 9H-Xanthen-9-one, 2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-46-8
Record name 9H-Xanthen-9-one, 2,3,4-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006563468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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